molecular formula C19H13BrN2O3S2 B3750267 1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3750267
M. Wt: 461.4 g/mol
InChI Key: MBMAUJOBCSIMOE-NXVVXOECSA-N
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Description

The compound 1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a structurally complex indole derivative featuring a 5-bromo-substituted indole core fused with a thiazolidinone ring system. Key structural elements include:

  • Allyl group: Positioned at N1, this substituent may confer steric flexibility and influence solubility or metabolic stability .

This compound belongs to a broader class of indole-based heterocycles, which are widely studied for their diverse bioactivities and crystallographic properties.

Properties

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S2/c1-2-7-21-14-6-5-11(20)9-13(14)15(17(21)23)16-18(24)22(19(26)27-16)10-12-4-3-8-25-12/h2-6,8-9H,1,7,10H2/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMAUJOBCSIMOE-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent and Heterocyclic Variations

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Name (Reference) Indole Substituents Heterocyclic Component Key Substituents on Heterocycle
Target Compound 5-Bromo, N1-allyl 1,3-Thiazolidin-4-one-2-thio 3-(2-furylmethyl)
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one 5-Bromo, N1-methyl Imidazol-4-one None (2-amino group)
5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one 5-Fluoro, unknown N-substituent Imidazolidin-4-one 1,3-dimethyl groups
Triazino[5,6-b]indole derivative 4-Bromophenyl [1,2,4]Triazino[5,6-b]indole Pyrazole-linked bromophenyl
Key Observations:

Heterocyclic Diversity: The target’s thiazolidinone-thio ring contrasts with imidazolones and triazinoindoles . The thioxo group in the target may enhance hydrogen-bond acceptor capacity compared to imine or oxo groups in analogs.

Substituent Effects: Halogenation: The 5-bromo group in the target and analog may increase electrophilicity compared to 5-fluoro derivatives, influencing reactivity in cross-coupling reactions or target binding.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystallography Tools : Structural characterization of these compounds often relies on software like SHELX and ORTEP , which are critical for determining anisotropic displacement parameters and hydrogen-bonding networks.
  • Hydrogen Bonding : The target’s 4-oxo-2-thioxo group can act as a dual hydrogen-bond acceptor, unlike the single oxo group in imidazolones . This may lead to distinct crystal packing motifs, as observed in Etter’s graph-set analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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